molecular formula C17H18ClN3O2S B4827396 N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE

N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE

Cat. No.: B4827396
M. Wt: 363.9 g/mol
InChI Key: ZYRPXTUXPJDSPS-UHFFFAOYSA-N
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Description

N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloro and ethyl group, linked to a naphthalenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE typically involves multi-step organic reactions One common method includes the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the pyrazole ringThe final step involves the sulfonation of the naphthalene ring and subsequent coupling with the pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N-methylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c1-3-21-11-16(18)17(19-21)12-20(2)24(22,23)15-9-8-13-6-4-5-7-14(13)10-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRPXTUXPJDSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE
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N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE
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N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE
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N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE
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N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE
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N~2~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-NAPHTHALENESULFONAMIDE

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